molecular formula C17H19N7O B12244119 3-cyclopropyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine

3-cyclopropyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine

Cat. No.: B12244119
M. Wt: 337.4 g/mol
InChI Key: ZUBYOFDWWIYLPF-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridazine ring with a pyrazolo[3,4-d]pyrimidine moiety, linked through a pyrrolidine ring. The presence of these fused ring systems imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.

    Pyridazine Derivatives: Compounds with a pyridazine ring system that show comparable chemical properties.

Uniqueness

3-cyclopropyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine is unique due to its specific combination of ring systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H19N7O

Molecular Weight

337.4 g/mol

IUPAC Name

4-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H19N7O/c1-2-12(1)14-3-4-15(22-21-14)25-9-11-5-6-24(8-11)17-13-7-20-23-16(13)18-10-19-17/h3-4,7,10-12H,1-2,5-6,8-9H2,(H,18,19,20,23)

InChI Key

ZUBYOFDWWIYLPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC=NC5=C4C=NN5

Origin of Product

United States

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